(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione
Overview
Description
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione is a derivative of D-Cycloserine, a broad-spectrum antibiotic primarily used as a secondary treatment for tuberculosis. D-Cycloserine itself is known for its effects on the nervous system and its ability to inhibit bacterial cell wall synthesis. The dimer form of D-Cycloserine is an impurity that can form during the synthesis or storage of D-Cycloserine .
Mechanism of Action
Target of Action
D-Cycloserine dimer primarily targets two crucial enzymes in the bacterial cell wall peptidoglycan biosynthetic pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl) . These enzymes play a significant role in the formation of the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala), a critical component of the bacterial cell wall .
Mode of Action
D-Cycloserine dimer interacts with its targets in a unique way. It acts as a structural analog of D-alanine, competing with D-alanine for the active sites of the enzymes . For alanine racemase, it forms an aromatized D-Cycloserine-PLP adduct, which irreversibly blocks the enzyme’s activity . For D-alanine:D-alanine ligase, it was initially thought to inhibit the enzyme through simple, competitive, and reversible binding to one of the D-Ala binding sites . Recent studies suggest that the inhibition of d-alanine:d-alanine ligase by d-cycloserine proceeds via a distinct phosphorylated form of the drug .
Biochemical Pathways
The primary biochemical pathway affected by D-Cycloserine dimer is the bacterial cell wall peptidoglycan biosynthesis pathway . By inhibiting the enzymes alanine racemase and D-alanine:D-alanine ligase, D-Cycloserine dimer disrupts the formation of the dipeptide D-alanyl-D-alanine, a key component of the bacterial cell wall . This disruption leads to the inhibition of bacterial cell wall synthesis, which can result in bacterial cell death .
Pharmacokinetics
D-cycloserine, the monomer form, is known to be well soluble in water , which suggests that the dimer might also have good water solubility This property could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of D-Cycloserine dimer’s action primarily involve the disruption of bacterial cell wall synthesis . By inhibiting the formation of the dipeptide D-alanyl-D-alanine, D-Cycloserine dimer prevents the proper construction of the bacterial cell wall . This can lead to bacterial cell death, making D-Cycloserine dimer an effective antibiotic .
Action Environment
The action, efficacy, and stability of D-Cycloserine dimer can be influenced by various environmental factors. For instance, it has been found that D-Cycloserine is unstable under acidic conditions (pH 1–2), converting into its dimer in the solid-state and in solution . Therefore, the pH of the environment could significantly impact the stability and efficacy of D-Cycloserine dimer. Additionally, the presence of certain solvents, such as acetonitrile, can enhance the dimerization of D-Cycloserine .
Biochemical Analysis
Biochemical Properties
D-Cycloserine dimer interacts with pyridoxal-5′-phosphate (PLP)-dependent enzymes . The interaction is predominantly reversible and depends on the organization of the active site and the mechanism of the catalyzed reaction . Several products of the interaction of PLP with D-Cycloserine are known .
Cellular Effects
It is known that D-Cycloserine can influence the biosynthesis of the external bacterial cell wall in Mycobacterium tuberculosis by inhibiting peptidoglycan molecule formation while competing with D-alanine .
Molecular Mechanism
The molecular mechanism of D-Cycloserine dimer involves its interaction with the PLP form of the enzyme, similar to the substrate (amino acid) . This interaction leads to the formation of various adducts of D-Cycloserine and PLP . The inhibition of D-alanine:D-alanine ligase by D-Cycloserine proceeds via a distinct phosphorylated form of the drug .
Temporal Effects in Laboratory Settings
In laboratory settings, the content (purity) of D-Cycloserine dropped almost 2.0% in 60 minutes. In addition, the content of Cycloserine dimer dropped 2.5% . This suggests that the effects of this product may change over time.
Metabolic Pathways
D-Cycloserine dimer is involved in the metabolic pathways related to the biosynthesis of the external bacterial cell wall . It competes with D-alanine, affecting the formation of peptidoglycan molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione can occur unintentionally during the preparation of D-Cycloserine. One common method involves the use of D-serine as a starting material, which undergoes a series of protection-deprotection steps to yield D-Cycloserine. During this process, impurities such as the dimer can form .
Industrial Production Methods: Industrial production of D-Cycloserine involves fermentation using Streptomyces species or chemical synthesis. The dimer impurity can be controlled by optimizing reaction conditions and using appropriate solvents. For instance, using methanol instead of acetonitrile can reduce dimer formation .
Chemical Reactions Analysis
Types of Reactions: (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione can undergo various chemical reactions, including:
Oxidation: The dimer can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dimer into simpler compounds.
Substitution: The dimer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the dimer .
Scientific Research Applications
(3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of D-Cycloserine.
Biology: Research on the dimer helps understand the degradation pathways and stability of D-Cycloserine in biological systems.
Medicine: The dimer’s formation and control are crucial in pharmaceutical formulations to ensure the efficacy and safety of D-Cycloserine-based drugs.
Industry: The dimer is studied to improve industrial production processes and minimize impurities in the final product
Comparison with Similar Compounds
D-Alanine: An amino acid that is structurally similar to D-Cycloserine.
D-Alanylalanine: A dipeptide involved in bacterial cell wall synthesis.
D-Serine: A precursor in the synthesis of D-Cycloserine.
Uniqueness: (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione is unique due to its formation as an impurity during the synthesis and storage of D-Cycloserine. Its presence can affect the stability and efficacy of D-Cycloserine-based formulations, making its study important for pharmaceutical applications .
Properties
IUPAC Name |
(3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBJUCSMJGKICJ-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(=O)N[C@@H](C(=O)N1)CON)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16337-02-3 | |
Record name | Cycloserine diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOSERINE DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCG6NP113 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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